ethyl N-[2-(trifluoromethoxy)phenyl]carbamate
Overview
Description
Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate is an organic compound with the molecular formula C10H10F3NO3 It is characterized by the presence of an ethyl carbamate group attached to a phenyl ring substituted with a trifluoromethoxy group
Scientific Research Applications
Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(trifluoromethoxy)phenyl]carbamate typically involves the reaction of 2-(trifluoromethoxy)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(trifluoromethoxy)aniline+ethyl chloroformate→ethyl N-[2-(trifluoromethoxy)phenyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethoxy group under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl carbamates.
Mechanism of Action
The mechanism of action of ethyl N-[2-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-[2-(trifluoromethoxy)phenyl]carbamate can be compared with other carbamate derivatives and trifluoromethoxy-substituted compounds:
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Similar Compounds
- Ethyl N-phenylcarbamate
- Ethyl N-[2-(trifluoromethyl)phenyl]carbamate
- Ethyl N-[2-(methoxy)phenyl]carbamate
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Uniqueness
- The presence of the trifluoromethoxy group imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to other carbamate derivatives.
This compound stands out due to its trifluoromethoxy substitution, which can significantly influence its chemical behavior and applications in various fields.
Properties
IUPAC Name |
ethyl N-[2-(trifluoromethoxy)phenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)14-7-5-3-4-6-8(7)17-10(11,12)13/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLAMFITEFEBRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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